REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[C].[Pd].C1COCC1.CCO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:11]([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:2]=1[OH:1] |f:1.2,3.4|
|
Name
|
Ethyl 2-(3-hydroxy-4-nitrophenyl)propanoate
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C
|
Name
|
palladium carbon
|
Quantity
|
93 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
THF EtOH
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hrs at 46 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered through celite bed
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)C(C(=O)OCC)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |